Oxendolone, with the chemical identifier 33765-68-3, is a synthetic anabolic steroid that has garnered attention for its various applications in scientific research and medicine. It is primarily utilized as a model compound for studying steroid synthesis and reactions, and it has been investigated for its effects on androgen and progesterone receptors. In the medical field, Oxendolone is explored for its potential in treating conditions like benign prostatic hyperplasia and other hormone-related disorders. Its relevance extends to the pharmaceutical industry, where it may play a role in developing new steroidal medications and hormone therapies.
The synthetic process may involve the use of specific reagents such as potassium permanganate and chromium trioxide for oxidation, while sodium borohydride and lithium aluminum hydride are commonly employed as reducing agents. Catalysts like palladium on carbon may be used for hydrogenation reactions to facilitate specific transformations in the steroid framework.
Oxendolone's molecular structure features a steroid backbone, characterized by four fused carbon rings typical of steroids. The presence of hydroxyl groups and other functional moieties at specific positions defines its biological activity.
While detailed structural data such as crystallographic information is not extensively documented in the available literature, the general understanding of its structure aligns with that of other anabolic steroids, which typically exhibit a rigid configuration conducive to receptor binding.
Oxendolone undergoes several types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
The specific products formed from these reactions depend significantly on the reagents and conditions employed, allowing for a diverse range of derivatives that can be synthesized for further study or application.
Oxendolone exerts its effects primarily through interaction with androgen receptors, which are critical in mediating the physiological actions of male hormones. Upon binding to these receptors, Oxendolone can influence gene expression related to muscle growth, fat metabolism, and other anabolic processes.
The binding affinity of Oxendolone to androgen receptors facilitates downstream signaling pathways that promote anabolic effects while potentially modulating progesterone receptor activity as well. This dual action suggests its utility in various therapeutic contexts, particularly those involving hormonal regulation .
Oxendolone is typically presented as a white crystalline powder. Its melting point, solubility characteristics, and other physical properties are essential for determining its suitability for various applications.
The compound's chemical stability under different conditions (e.g., temperature, pH) is crucial for its handling in laboratory settings. Detailed analyses often include assessments of reactivity with common solvents and potential degradation pathways under various conditions.
Oxendolone has several notable applications in scientific research:
Oxendolone (developmental code name TSAA-291) was first synthesized and characterized in the late 1970s as a steroidal compound with targeted antiandrogenic properties. Marketed in Japan by Takeda Pharmaceutical Company in 1981 under brand names Prostetin and Roxenone, it was developed specifically for treating benign prostatic hyperplasia (BPH) [1] [9]. Early pharmacological studies established its unique receptor interaction profile, demonstrating potent androgen receptor (AR) antagonism with a binding affinity (Ki = 320 nM) alongside significant progesterone receptor (PR) agonism (Ki = 20 nM) [1] [9]. Unlike non-steroidal antiandrogens, oxendolone exhibited additional enzymatic inhibition of 5α-reductase (IC50 = 1.4 μM), contributing to its ability to reduce intraprostatic dihydrotestosterone (DHT) concentrations [1] [5].
Radioimmunoassay techniques developed in the 1980s enabled precise quantification of serum oxendolone levels in preclinical models. Studies in rats administered intramuscular injections revealed dose-dependent serum concentrations (22.7–194.9 ng/mL), confirming its pharmacokinetic profile with an elimination half-life of 5.0–6.6 days in humans [4] [1]. Early in vivo studies using canine BPH models demonstrated that oxendolone reduced prostate weight and nuclear androgen receptor content without significantly altering serum testosterone or DHT levels, indicating a direct prostatic mechanism of action [5] [10].
Oxendolone (16β-ethyl-19-nortestosterone or 16β-ethylestr-4-en-17β-ol-3-one) belongs to the 19-nortestosterone class of steroids, characterized by the absence of the C19 methyl group. This structural modification fundamentally reduces intrinsic androgenic activity compared to testosterone derivatives [1] [8]. The critical innovation in oxendolone’s design was the introduction of a 16β-ethyl group, which enhanced its antiandrogenic potency while conferring metabolic stability against hepatic degradation [1] [9].
This 16β-alkylation strategy emerged from structure-activity relationship (SAR) studies showing that bulky substituents at the C16 position hindered the optimal receptor conformational change required for androgenic gene transcription. Molecular modeling confirms that the 16β-ethyl group projects into a hydrophobic pocket of the AR ligand-binding domain, competitively displacing natural androgens while preventing coactivator recruitment [1] [6]. Unlike earlier steroidal antiandrogens like cyproterone acetate, oxendolone’s structure eliminates glucocorticoid or estrogenic activities, enhancing receptor selectivity [7].
Compound | C16 Substitution | C17 Modification | Key Pharmacological Features |
---|---|---|---|
Norethisterone | None | Ethynyl | Androgenic, Progestagenic |
Cyproterone Acetate | None | Acetoxy | Progestagenic, Glucocorticoid effects |
Oxendolone | β-Ethyl | β-Hydroxy | Pure antiandrogen, Progestagenic, 5α-Reductase inhibition |
The industrial synthesis of oxendolone leverages both total chemical synthesis and microbial biotransformation, with the latter offering cost advantages for large-scale production. A primary route utilizes phytosterols (plant-derived sterol mixtures from soy or tall oil) as inexpensive substrates. Mycobacterium or Rhodococcus species express enzymes that cleave the phytosterol side chain (e.g., sitosterol, stigmasterol) to yield key intermediates like androstenedione (AD) or androstadienedione (ADD) [3] [6].
Genetic engineering has optimized these microbial strains:
Chemical synthesis involves testosterone or 19-nortestosterone as starting materials. Key steps include:
Method | Substrate | Key Biocatalyst/Reaction | Product | Significance |
---|---|---|---|---|
Microbial Transformation | Soybean phytosterols | Mycobacterium neoaurum (CYP125A1) | Androstadienedione | Sustainable, high-volume production |
Chemical Synthesis | 19-Nortestosterone | 1. Ethylation 2. Stereoselective reduction | 16β-Ethyl-19-nortestosterone |
Oxendolone (TSAA-291) exhibits distinct receptor binding and functional profiles compared to other steroidal antiandrogens:
Structurally, oxendolone’s 16β-ethyl group contrasts with the 17α-acetoxy group in cyproterone acetate or the 17α-methyl group in synthetic SARMs. This modification minimizes hepatic toxicity and prevents oral bioavailability (<1% in dogs), necessitating intramuscular administration [1] [5]. Unlike spironolactone-derived drospirenone (a newer progestin with anti-mineralocorticoid effects), oxendolone lacks activity on electrolyte balance receptors [7].
Compound | Core Structure | AR Binding (Ki) | PR Binding (Ki) | Unique Features |
---|---|---|---|---|
Oxendolone | 19-Nortestosterone | 320 nM | 20 nM | 16β-Ethyl; 5α-Reductase inhibition |
Cyproterone Acetate | 17α-Hydroxyprogesterone | 7.4 nM | 12 nM | 1,2-Methylene; Partial AR agonism |
Chlormadinone | 17α-Hydroxyprogesterone | 120 nM | 5.8 nM | 6-Chloro; Strong progestagenic activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7